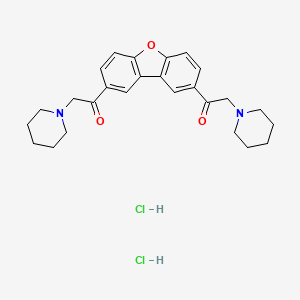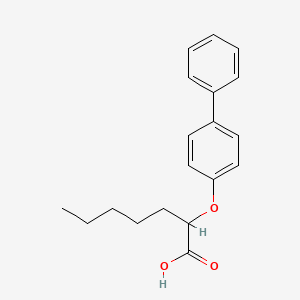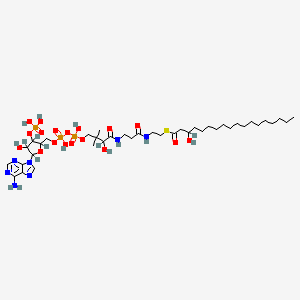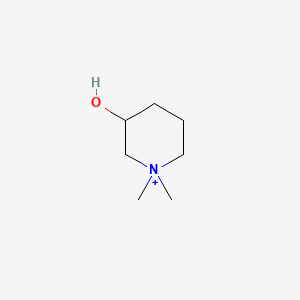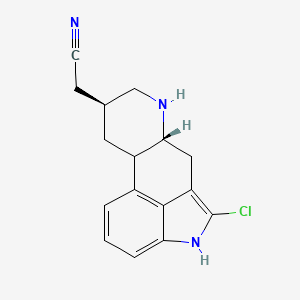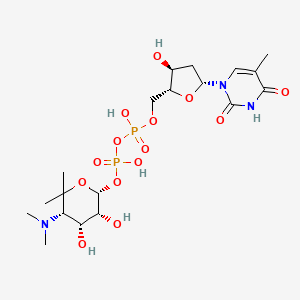
dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.
Aplicaciones Científicas De Investigación
Structural and Biosynthetic Studies
Structural Analysis of Sugar-Modifying Enzymes : Investigations into enzymes like QdtB, a PLP-dependent aminotransferase involved in the biosynthesis of unusual deoxyamino sugars in bacteria, contribute to understanding the structural basis of sugar modifications. QdtB's structure, crystallized with its product, dTDP-Quip3N, has been solved, revealing insights into its active site and catalytic process (Thoden, Schäffer, Messner, & Holden, 2009).
Enzymatic Processes in Antibiotic Biosynthesis : The study of enzymes like DesIV, involved in the biosynthesis of desosamine in macrolide antibiotics, elucidates complex reaction mechanisms in antibiotic production. DesIV's X-ray crystallographic analysis provides detailed insights into its interaction with substrates and cofactors (Allard, Cleland, & Holden, 2004).
Exploring the Molecular Architecture of Sugar Modifying Enzymes : Studies on enzymes like TylM1 from Streptomyces fradiae, involved in the biosynthesis of dTDP-linked sugars for antibiotic production, offer insights into their molecular architecture and catalytic mechanisms. High-resolution X-ray structures of TylM1 reveal the orientations of substrates and cofactors in the active site (Carney & Holden, 2011).
Analysis of Sugar Nucleotides in Bacterial Polysaccharides
Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose : Investigating the biosynthesis of this sugar in bacteria like Thermoanaerobacterium thermosaccharolyticum E207-71, which incorporates it into S-layer glycoproteins, enhances our understanding of bacterial cell surface structures. The study involves elucidating the enzymatic cascade for its synthesis (Pföstl et al., 2008).
Enzymatic Synthesis of Unusual Sugar Derivatives : The enzymatic synthesis of dTDP-activated 2,6-dideoxysugars, vital in the production of polyketide antibiotics, is a key area of research. This includes exploring the substrate spectrum of enzymes for chemoenzymatic syntheses, enhancing the understanding of antibiotic biosynthesis (Amann et al., 2001).
Propiedades
Nombre del producto |
dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose |
|---|---|
Fórmula molecular |
C19H33N3O14P2 |
Peso molecular |
589.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H33N3O14P2/c1-9-7-22(18(27)20-16(9)26)12-6-10(23)11(33-12)8-32-37(28,29)36-38(30,31)35-17-14(25)13(24)15(21(4)5)19(2,3)34-17/h7,10-15,17,23-25H,6,8H2,1-5H3,(H,28,29)(H,30,31)(H,20,26,27)/t10-,11+,12+,13-,14+,15-,17+/m0/s1 |
Clave InChI |
DDUMLXJZKNWOPY-PBMWHTRASA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N(C)C)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N(C)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



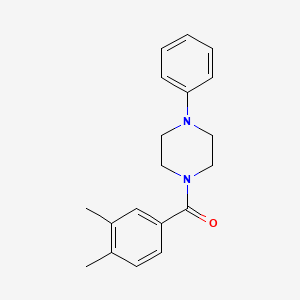
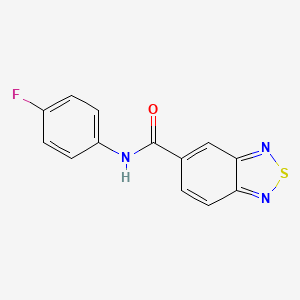
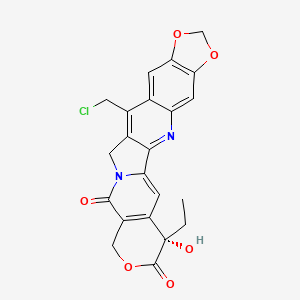
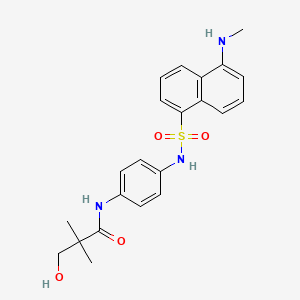
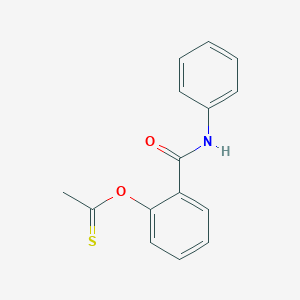
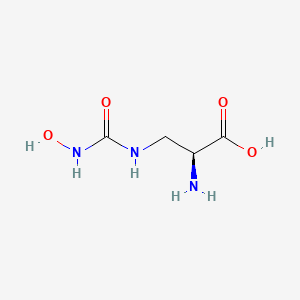
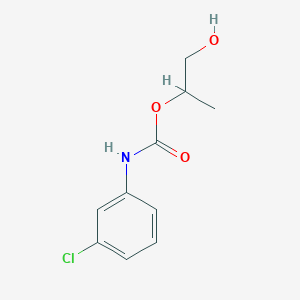

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
